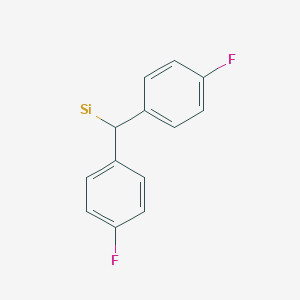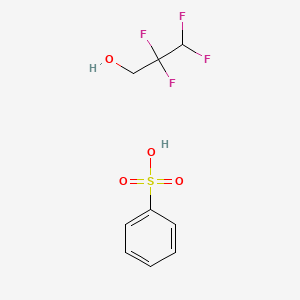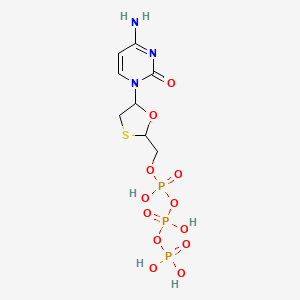
2-(Trifluoromethyl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)piperidine-3-carboxylic acid is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of piperidine derivatives using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3) under specific reaction conditions . The reaction conditions often include the use of a base, such as potassium carbonate (K2CO3), and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)piperidine-3-carboxylic acid may involve more scalable and cost-effective methods. These methods could include continuous flow processes or the use of catalytic systems to enhance the efficiency of the trifluoromethylation reaction. The choice of method depends on factors such as yield, purity, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but with a pyridine ring instead of a piperidine ring.
2-(Trifluoromethyl)nicotinic acid: Another related compound with a trifluoromethyl group and a carboxylic acid group on a nicotinic acid scaffold.
Uniqueness
2-(Trifluoromethyl)piperidine-3-carboxylic acid is unique due to the presence of the piperidine ring, which can impart different chemical and biological properties compared to its pyridine and nicotinic acid analogs. The piperidine ring can influence the compound’s solubility, stability, and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H10F3NO2 |
|---|---|
Peso molecular |
197.15 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)5-4(6(12)13)2-1-3-11-5/h4-5,11H,1-3H2,(H,12,13) |
Clave InChI |
PJTBXNNDKSJVTA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(NC1)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene](/img/structure/B12090907.png)
![(3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine](/img/structure/B12090920.png)



![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12090948.png)



